5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.
Major Products
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: Similar structure but lacks the nitro and phenyl groups.
3-Phenylisoxazole-4-carboxylic acid: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10N2O5 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-methyl-3-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
FVRTXIVKKFRRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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